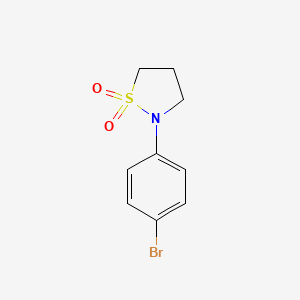

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Übersicht

Beschreibung

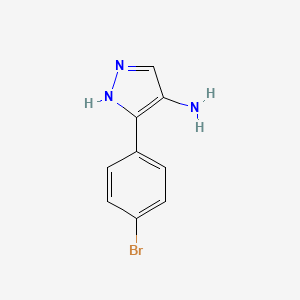

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is a chemical compound that is part of a broader class of organic compounds known as isothiazolidine dioxides. These compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms, with two oxygen atoms attached to the sulfur. The presence of the 4-bromophenyl group suggests that this compound may have interesting electronic properties and could be useful in various chemical reactions due to the presence of the bromine atom, which is a good leaving group.

Synthesis Analysis

The synthesis of related compounds, such as oxazolidine-2,4-diones, has been reported to be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide . Although the specific synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. The mild and transition-metal-free conditions reported for the synthesis of oxazolidine-2,4-diones suggest that the synthesis of isothiazolidine dioxides could also be performed under environmentally benign conditions.

Molecular Structure Analysis

The molecular structure of isothiazolidine dioxides is characterized by a five-membered ring, as mentioned earlier. The presence of the 4-bromophenyl group would influence the electronic distribution within the molecule, potentially making it more reactive in certain chemical environments. The exact molecular structure analysis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide would require further studies, including spectroscopic and crystallographic techniques, to determine the precise arrangement of atoms and the conformation of the molecule.

Chemical Reactions Analysis

Related compounds, such as 4-aryl-1,2,4-triazolidine-3,5-dithiones, have been shown to undergo reactions with electrophilic reagents in an alkaline medium, leading to the formation of triazole bis(sulfides) . This suggests that 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide could also participate in similar reactions due to the presence of the sulfur dioxide group, which is known to be a good leaving group. The bromine atom on the phenyl ring could further facilitate electrophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Applications

- Some compounds similar to “2-(4-Bromophenyl)isothiazolidine 1,1-dioxide”, such as thiazolidinediones (TZDs), have been found to have antimicrobial properties .

- These compounds were synthesized by the reaction of TZDs with thioglycolic acid .

- The synthesized compounds exhibited excellent to good responses against tested microbes .

-

Antiviral Applications

-

Antihypertensive Applications

-

Antidiabetic Applications

-

Anticancer Applications

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQGSNNXYYJBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501985 | |

| Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide | |

CAS RN |

71703-16-7 | |

| Record name | Isothiazolidine, 2-(4-bromophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)